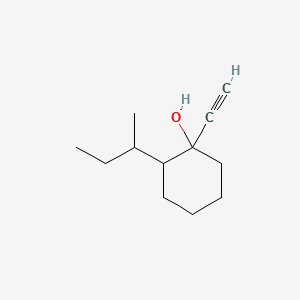
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexanol, featuring an ethynyl group and a 1-methylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes. For example, the acetylation of cyclohexanol derivatives in the presence of a catalytic amount of ruthenium chloride at room temperature has been reported . This method offers a scalable and efficient route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs with potential therapeutic effects.
Catalysis: It acts as a catalyst inhibitor in silicone release coatings.
Polymer Chemistry: The compound is involved in the polymerization processes to form poly(ECHO) with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as Cathepsin B, by forming stable complexes with the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-1-cyclohexanol: A closely related compound with similar chemical properties and applications.
Cyclohexanol, 2-(1-methylpropyl)-: Another derivative of cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Número CAS |
37172-89-7 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-butan-2-yl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-10(3)11-8-6-7-9-12(11,13)5-2/h2,10-11,13H,4,6-9H2,1,3H3 |
Clave InChI |
NETONJQRBNZZHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CCCCC1(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


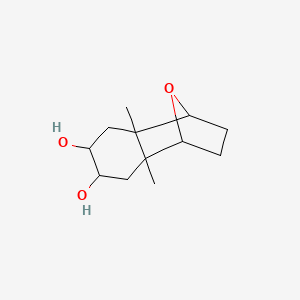
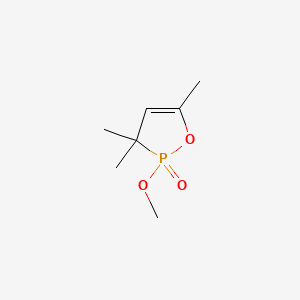

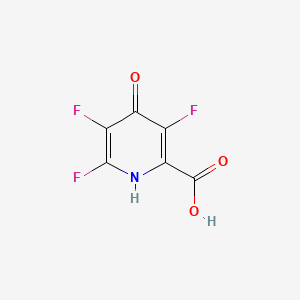

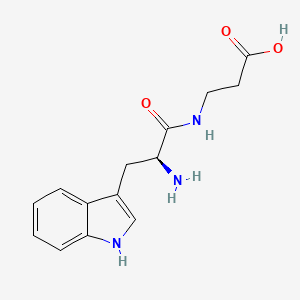
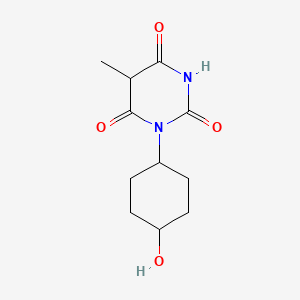
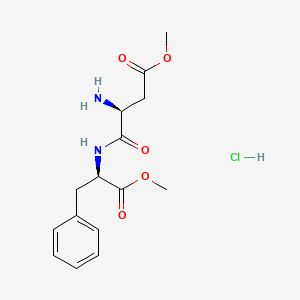

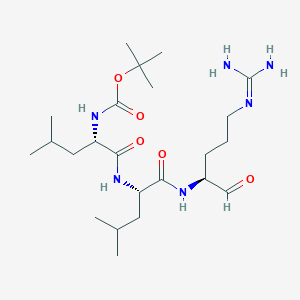
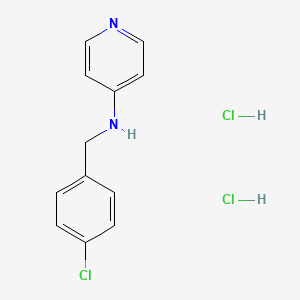
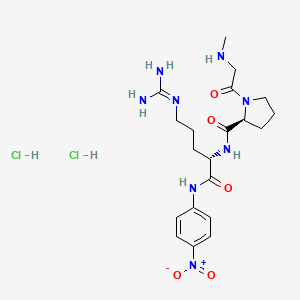
![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
